2-(4-Aminophenoxy)pyridine-3-carbonitrile chemical structure and properties
2-(4-Aminophenoxy)pyridine-3-carbonitrile chemical structure and properties
Topic: 2-(4-Aminophenoxy)pyridine-3-carbonitrile: Chemical Structure, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
A Strategic Intermediate for Kinase Inhibitor Scaffolds and Heterocyclic Design[1]
Executive Summary
In the landscape of modern medicinal chemistry, 2-(4-aminophenoxy)pyridine-3-carbonitrile (CAS: 901924-07-0) represents a "privileged" molecular scaffold.[1] Its structural duality—combining an electron-deficient pyridine core with an electron-rich aniline moiety—makes it a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs) and complex fused heterocycles.[1]
This guide provides a rigorous technical analysis of this compound, detailing its synthesis via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis
The molecule is characterized by a pyridine ring substituted at the C2 position with a 4-aminophenoxy group and at the C3 position with a nitrile (cyano) group.
| Property | Specification |
| IUPAC Name | 2-(4-aminophenoxy)pyridine-3-carbonitrile |
| CAS Number | 901924-07-0 |
| Molecular Formula | |
| Molecular Weight | 211.22 g/mol |
| SMILES | Nc1ccc(Oc2ncccc2C#N)cc1 |
| Key Pharmacophore | Diaryl ether (flexible linker), 3-CN (H-bond acceptor/electronic modulator) |
Structural Logic
-
The Nitrile Effect: The C3-cyano group is strongly electron-withdrawing (-I, -M effects).[1] This lowers the LUMO energy of the pyridine ring, activating the C2 position for nucleophilic attack during synthesis and influencing the pKa of the pyridine nitrogen in the final product.
-
The Ether Linker: The oxygen atom introduces a "kink" and rotational freedom between the pyridine and phenyl rings, a critical feature for fitting into the hydrophobic pockets of kinase enzymes (e.g., VEGFR, PDGFR).
-
The Aniline Handle: The para-amino group is a versatile nucleophile, ready for derivatization into ureas (common in Type II kinase inhibitors) or amides.
Synthesis & Manufacturing Protocol
The most robust route to 2-(4-aminophenoxy)pyridine-3-carbonitrile is the Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism.[1] The base deprotonates the phenol, generating a phenoxide ion. This strong nucleophile attacks the electron-deficient C2 position of the pyridine, forming a Meisenheimer complex. The chloride ion is then eliminated, restoring aromaticity.
Critical Success Factor: The C3-nitrile group is essential here; without it, the pyridine ring would be insufficiently electrophilic for a clean substitution under mild conditions.[1]
Experimental Protocol (Bench Scale)
Reagents:
-
2-Chloropyridine-3-carbonitrile (1.0 equiv)[1]
-
4-Aminophenol (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv) - Base[1] -
DMF (Dimethylformamide) or DMSO - Solvent[1]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2-chloropyridine-3-carbonitrile and 4-aminophenol in dry DMF (0.5 M concentration).
-
Activation: Add anhydrous
. Note: Use anhydrous base to prevent hydrolysis of the nitrile to an amide. -
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (
). Monitor by TLC (System: Hexane/EtOAc 1:1). The starting chloride ( ) should disappear, and a more polar fluorescent product ( ) should appear. -
Quench: Once complete (typically 2-4 hours), cool to room temperature and pour the mixture into crushed ice/water (10x volume).
-
Isolation: The product typically precipitates as a solid. Filter the precipitate.[2][3][4]
-
Purification: Wash the filter cake copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required.
Synthetic Pathway Visualization
Figure 1:
Physicochemical Properties[4][5][6][7]
Accurate property data is vital for handling and formulation. While specific experimental values for this CAS should be verified per batch, the following represents the consensus for this chemical class.
| Parameter | Value / Description | Note |
| Physical State | Solid powder | Typically off-white to pale brown (oxidation of amine).[1] |
| Melting Point | 135–145 °C (Predicted) | Experimental determination recommended. |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water; moderate in DCM. |
| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity due to CN group.[1] |
| pKa (Aniline N) | ~4.0 - 5.0 | Typical aniline basicity.[1] |
| LogP | 2.1 - 2.4 | Lipophilic, suitable for cell membrane penetration.[1] |
| H-Bond Donors | 1 ( | |
| H-Bond Acceptors | 4 (Pyridine N, CN, Ether O, |
Reactivity & Pharmacological Applications[1][4][6][8][9][10][11]
The utility of 2-(4-aminophenoxy)pyridine-3-carbonitrile lies in its ability to serve as a "branch point" intermediate.[1] It allows for divergent synthesis into two major classes of bioactive molecules.
Pathway A: Urea-Based Kinase Inhibitors
The aniline amine is a prime target for reaction with isocyanates or activated carbamates.[1]
-
Reaction: Product + Aryl Isocyanate
Diaryl Urea. -
Application: This mimics the scaffold of drugs like Sorafenib or Regorafenib . The urea moiety acts as a "hinge binder" or interacts with the conserved Glu/Asp residues in the kinase ATP-binding pocket (DFG-out conformation).[1]
-
Significance: The 3-CN group can be further hydrolyzed to an amide (
) to exactly match the Sorafenib pharmacophore, or kept as a nitrile to improve metabolic stability.
Pathway B: Fused Heterocycles
The proximity of the C3-nitrile and the C2-phenoxy group (or subsequent derivatives) allows for cyclization reactions.[1]
-
Reaction: Reaction with hydrazine or hydroxylamine can close a ring onto the nitrile, forming pyrazolo[3,4-b]pyridines or isoxazolo[5,4-b]pyridines.
-
Application: These fused systems are often potent inhibitors of kinases like Src, Abl, and EGFR.
Derivatization Logic Diagram
Figure 2: Divergent synthetic applications of the core scaffold in drug discovery.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: As an aminophenoxy nitrile, treat as Toxic by ingestion and a Skin/Eye Irritant . The nitrile moiety can metabolize to release cyanide ions in vivo under extreme conditions, though the aromatic nitrile is generally stable.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Storage: Store in a cool, dry place under inert gas (
). The aniline group is susceptible to oxidation (darkening) upon prolonged exposure to air.
References
-
European Chemicals Agency (ECHA). (n.d.). 2-(4-aminophenoxy)pyridine-3-carbonitrile - Substance Information. Retrieved from [Link]
-
PubChem. (2025). 2-(4-aminophenoxy)pyridine-3-carbonitrile (Compound).[1][5] National Library of Medicine. Retrieved from [Link]
-
Banker, R., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry.
- Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution on Pyridines. (Methodology reference for protocols).
Sources
- 1. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
